molecular formula C7H8BrNO2S B6222620 5-bromo-2,6-dimethoxypyridine-3-thiol CAS No. 2758006-51-6

5-bromo-2,6-dimethoxypyridine-3-thiol

Cat. No. B6222620
CAS RN: 2758006-51-6
M. Wt: 250.1
InChI Key:
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Description

5-Bromo-2,6-dimethoxypyridine-3-thiol (5-Br-2,6-DMPT) is a thiol-containing heterocyclic compound that has been widely studied in the field of synthetic organic chemistry and biochemistry. The compound has been used in a variety of applications, including as a synthetic building block for the preparation of biologically active molecules, as a reagent for the synthesis of various compounds, and as a probe for the study of enzyme-catalyzed reactions.

Scientific Research Applications

5-Br-2,6-DMPT has been used in a variety of scientific research applications, including as a reagent for the synthesis of various compounds, as a probe for the study of enzyme-catalyzed reactions, and as a synthetic building block for the preparation of biologically active molecules. The compound has been used in the preparation of various compounds, such as peptide nucleic acids, peptide conjugates, and peptidomimetics. Additionally, 5-Br-2,6-DMPT has been used as a probe for the study of enzyme-catalyzed reactions, such as the hydrolysis of amide bonds and the hydrolysis of peptides.

Mechanism of Action

The mechanism of action of 5-Br-2,6-DMPT is not fully understood. However, it is believed that the compound acts as a nucleophile, which reacts with electrophiles in a variety of ways. For example, 5-Br-2,6-DMPT can react with electrophiles to form covalent bonds, which can then be hydrolyzed to form the desired products. Additionally, the compound can act as an electrophile, which can react with nucleophiles to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-2,6-DMPT are not fully understood. However, the compound has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, 5-Br-2,6-DMPT has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Br-2,6-DMPT in laboratory experiments include its low cost, its availability in a variety of forms, and its stability. Additionally, the compound is relatively non-toxic and is easily handled in the laboratory. The main limitation of 5-Br-2,6-DMPT is its relatively low reactivity, which can make it difficult to use in certain reactions.

Future Directions

The potential future directions for 5-Br-2,6-DMPT include further exploration of its antimicrobial and antioxidant activities, its use as a synthetic building block for the preparation of biologically active molecules, and its use as a reagent for the synthesis of various compounds. Additionally, further research into its mechanism of action and its potential applications in drug discovery and development is warranted. Finally, further exploration of its potential applications in biotechnology and biomedicine is also warranted.

Synthesis Methods

5-Br-2,6-DMPT can be synthesized through a variety of methods, including the reaction of pyridine-3-thiol with bromine in the presence of a base, the reaction of 2,6-dimethoxypyridine with bromine in the presence of a base, and the reaction of 2,6-dimethoxypyridine and bromoacetyl chloride in the presence of a base. The most common method is the reaction of pyridine-3-thiol with bromine in the presence of a base, which yields 5-Br-2,6-DMPT in good yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-bromo-2,6-dimethoxypyridine-3-thiol can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,6-dimethoxypyridine", "sodium hydride", "carbon disulfide", "bromine", "ethanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Preparation of sodium methoxide by reacting sodium hydride with methanol.", "Step 2: Reaction of 2,6-dimethoxypyridine with carbon disulfide in the presence of sodium methoxide to form 2,6-dimethoxythiopyridine.", "Step 3: Bromination of 2,6-dimethoxythiopyridine with bromine in ethanol to form 5-bromo-2,6-dimethoxythiopyridine.", "Step 4: Reaction of 5-bromo-2,6-dimethoxythiopyridine with hydrochloric acid to form 5-bromo-2,6-dimethoxypyridine-3-thiol.", "Step 5: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with water." ] }

CAS RN

2758006-51-6

Product Name

5-bromo-2,6-dimethoxypyridine-3-thiol

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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